Cas no 2151952-58-6 (1,1-difluoro-2-(2-methyl-1,3-thiazol-5-yl)propan-2-amine)

1,1-Difluoro-2-(2-methyl-1,3-thiazol-5-yl)propan-2-amine is a fluorinated organic compound featuring a thiazole moiety, which imparts unique electronic and steric properties. The presence of difluoromethyl groups enhances metabolic stability and lipophilicity, making it a valuable intermediate in pharmaceutical and agrochemical research. Its structural motif is particularly useful in the development of bioactive molecules, including enzyme inhibitors and receptor modulators. The thiazole ring contributes to strong binding interactions, while the amine functionality allows for further derivatization. This compound is well-suited for applications requiring precise molecular tuning, such as drug discovery and material science, due to its balanced reactivity and stability under various synthetic conditions.
1,1-difluoro-2-(2-methyl-1,3-thiazol-5-yl)propan-2-amine structure
2151952-58-6 structure
Product name:1,1-difluoro-2-(2-methyl-1,3-thiazol-5-yl)propan-2-amine
CAS No:2151952-58-6
MF:C7H10F2N2S
Molecular Weight:192.229506969452
CID:5997315
PubChem ID:165653129

1,1-difluoro-2-(2-methyl-1,3-thiazol-5-yl)propan-2-amine 化学的及び物理的性質

名前と識別子

    • 1,1-difluoro-2-(2-methyl-1,3-thiazol-5-yl)propan-2-amine
    • 2151952-58-6
    • EN300-1929798
    • インチ: 1S/C7H10F2N2S/c1-4-11-3-5(12-4)7(2,10)6(8)9/h3,6H,10H2,1-2H3
    • InChIKey: VIORCGSTWLPTJD-UHFFFAOYSA-N
    • SMILES: S1C(C)=NC=C1C(C)(C(F)F)N

計算された属性

  • 精确分子量: 192.05327583g/mol
  • 同位素质量: 192.05327583g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 168
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.3
  • トポロジー分子極性表面積: 67.2Ų

1,1-difluoro-2-(2-methyl-1,3-thiazol-5-yl)propan-2-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1929798-0.5g
1,1-difluoro-2-(2-methyl-1,3-thiazol-5-yl)propan-2-amine
2151952-58-6
0.5g
$1221.0 2023-09-17
Enamine
EN300-1929798-0.05g
1,1-difluoro-2-(2-methyl-1,3-thiazol-5-yl)propan-2-amine
2151952-58-6
0.05g
$1068.0 2023-09-17
Enamine
EN300-1929798-2.5g
1,1-difluoro-2-(2-methyl-1,3-thiazol-5-yl)propan-2-amine
2151952-58-6
2.5g
$2492.0 2023-09-17
Enamine
EN300-1929798-10.0g
1,1-difluoro-2-(2-methyl-1,3-thiazol-5-yl)propan-2-amine
2151952-58-6
10g
$7927.0 2023-06-02
Enamine
EN300-1929798-5g
1,1-difluoro-2-(2-methyl-1,3-thiazol-5-yl)propan-2-amine
2151952-58-6
5g
$3687.0 2023-09-17
Enamine
EN300-1929798-10g
1,1-difluoro-2-(2-methyl-1,3-thiazol-5-yl)propan-2-amine
2151952-58-6
10g
$5467.0 2023-09-17
Enamine
EN300-1929798-5.0g
1,1-difluoro-2-(2-methyl-1,3-thiazol-5-yl)propan-2-amine
2151952-58-6
5g
$5345.0 2023-06-02
Enamine
EN300-1929798-0.25g
1,1-difluoro-2-(2-methyl-1,3-thiazol-5-yl)propan-2-amine
2151952-58-6
0.25g
$1170.0 2023-09-17
Enamine
EN300-1929798-0.1g
1,1-difluoro-2-(2-methyl-1,3-thiazol-5-yl)propan-2-amine
2151952-58-6
0.1g
$1119.0 2023-09-17
Enamine
EN300-1929798-1.0g
1,1-difluoro-2-(2-methyl-1,3-thiazol-5-yl)propan-2-amine
2151952-58-6
1g
$1844.0 2023-06-02

1,1-difluoro-2-(2-methyl-1,3-thiazol-5-yl)propan-2-amine 関連文献

1,1-difluoro-2-(2-methyl-1,3-thiazol-5-yl)propan-2-amineに関する追加情報

1,1-Difluoro-2-(2-Methyl-1,3-Thiazol-5-Yl)Propan-2-Amine: A Comprehensive Overview

The compound 1,1-difluoro-2-(2-methyl-1,3-thiazol-5-yl)propan-2-amine (CAS No. 2151952-58-6) is a highly specialized organic compound with a unique structure and a wide range of potential applications. This compound belongs to the class of amines and contains a thiazole ring, which is a five-membered heterocyclic aromatic compound. The presence of the thiazole ring and the difluorinated propanamine group makes this molecule particularly interesting for researchers in various fields, including pharmaceuticals, agrochemicals, and materials science.

Recent studies have highlighted the potential of 1,1-difluoro-2-(2-methyl-1,3-thiazol-5-yl)propan-2-amines in drug discovery. The thiazole moiety is known for its ability to interact with various biological targets, such as enzymes and receptors. This interaction can lead to the development of novel therapeutic agents with improved efficacy and reduced side effects. For instance, researchers have explored the use of this compound in the treatment of central nervous system disorders, where its ability to modulate neurotransmitter systems has shown promising results.

In addition to its pharmaceutical applications, 1,1-difluoro derivatives have also gained attention in the field of agrochemistry. The incorporation of fluorine atoms into organic compounds often enhances their stability and bioavailability, making them suitable for use as pesticides or herbicides. Recent advancements in green chemistry have further emphasized the importance of developing environmentally friendly compounds like this one, which can reduce the ecological footprint of agricultural practices.

The synthesis of 1,1-difluoro-2-(2-methyl-1,3-thiazol-5-yl)propan-2-amines involves a multi-step process that requires precise control over reaction conditions. The key steps include the formation of the thiazole ring through cyclization reactions and the subsequent fluorination of the propanamine group. Researchers have optimized these steps to achieve high yields and purity levels, ensuring that the final product meets stringent quality standards.

From a structural standpoint, the compound's thiazole ring plays a crucial role in determining its chemical properties. The ring's aromaticity contributes to its stability, while the substituents attached to it influence its reactivity and solubility. The presence of two fluorine atoms on the propanamine group further enhances its electronic properties, making it an attractive candidate for various chemical transformations.

Recent advancements in computational chemistry have allowed researchers to model the behavior of difluorinated thiazole derivatives at atomic levels. These models provide valuable insights into how the compound interacts with biological systems and how its structure can be modified to improve its performance. For example, molecular docking studies have revealed potential binding sites on target proteins that could be exploited for drug design.

Moreover, the environmental impact of difluorinated compounds has become a focal point in recent research. Scientists are investigating ways to minimize their ecological footprint by developing sustainable synthesis routes and biodegradable analogs. This approach aligns with global efforts to promote eco-friendly chemical practices and reduce pollution.

In conclusion, 1,1-difluoro-2-(2-methyl-1,3-thiazol-5-yli)propanamine (CAS No. 2151952-586) is a versatile compound with immense potential across multiple industries. Its unique structure and functional groups make it an ideal candidate for innovative applications in pharmaceuticals, agrochemistry, and materials science. As research continues to uncover new possibilities for this compound

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